Ethyl 4-(3-bromophenyl)butanoate
Overview
Description
Ethyl 4-(3-bromophenyl)butanoate, also known as ethyl 4-bromo-3-phenylbutanoate, is a chemical compound that belongs to the ester family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In
Mechanism Of Action
The mechanism of action of Ethyl 4-(3-bromophenyl)butanoate is not fully understood. However, it is believed that this compound can act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions. Additionally, Ethyl 4-(3-bromophenyl)butanoate can undergo ester hydrolysis in the presence of a strong base or acid, leading to the formation of the corresponding carboxylic acid and alcohol.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate have not been extensively studied. However, it is known that this compound can undergo metabolic transformation in the liver, leading to the formation of various metabolites. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been shown to exhibit low toxicity in various in vitro and in vivo studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 4-(3-bromophenyl)butanoate is its ease of synthesis and availability. Additionally, this compound can be used as a versatile building block in various organic synthesis reactions. However, one of the limitations of Ethyl 4-(3-bromophenyl)butanoate is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the study of Ethyl 4-(3-bromophenyl)butanoate. One potential area of research is the development of new synthetic methodologies that utilize this compound as a building block. Additionally, the use of Ethyl 4-(3-bromophenyl)butanoate in the synthesis of functional materials, such as polymers and liquid crystals, could be explored further. Finally, the biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate could be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.
Scientific Research Applications
Ethyl 4-(3-bromophenyl)butanoate has been extensively studied for its potential applications in organic synthesis. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials, such as polymers and liquid crystals.
properties
CAS RN |
176088-58-7 |
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Product Name |
Ethyl 4-(3-bromophenyl)butanoate |
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 4-(3-bromophenyl)butanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChI Key |
ILEHSWZBPMQZEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
synonyms |
Benzenebutanoic acid, 3-broMo-, ethyl ester |
Origin of Product |
United States |
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